molecular formula C9H12N2OS B13169761 2-Methoxy-4,6-dimethylpyridine-3-carbothioamide CAS No. 1193388-91-8

2-Methoxy-4,6-dimethylpyridine-3-carbothioamide

Cat. No.: B13169761
CAS No.: 1193388-91-8
M. Wt: 196.27 g/mol
InChI Key: OIYGRDBXNDSMJW-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for preparing 2-Methoxy-4,6-dimethylpyridine-3-carbothioamide are not extensively documented in the available literature. it is typically synthesized through organic synthesis techniques involving the appropriate pyridine derivatives and thiolation reactions

Chemical Reactions Analysis

2-Methoxy-4,6-dimethylpyridine-3-carbothioamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methoxy-4,6-dimethylpyridine-3-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action for 2-Methoxy-4,6-dimethylpyridine-3-carbothioamide is not well-documented. like other carbothioamides, it likely interacts with specific molecular targets and pathways in biological systems. These interactions can include binding to enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Biological Activity

2-Methoxy-4,6-dimethylpyridine-3-carbothioamide is a heterocyclic compound belonging to the pyridine family, characterized by a methoxy group at the 2-position, two methyl groups at the 4 and 6 positions, and a carbothioamide functional group at the 3-position. Its molecular formula is C₉H₁₃N₂OS, with a molecular weight of approximately 183.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.

Chemical Structure

The structural formula of this compound highlights its unique substitution pattern:

Structure C9H13N2OS\text{Structure }\text{C}_9\text{H}_{13}\text{N}_2\text{O}\text{S}

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the carbothioamide group enhances its reactivity and potential binding affinity to enzymes and receptors. Specific studies are necessary to elucidate these interactions further, focusing on its mechanism of action in cellular systems.

Anticancer Properties

Recent investigations have indicated that compounds structurally related to this compound exhibit selective anticancer activity. For instance, coordination compounds containing pyridine derivatives have shown superior antiproliferative effects compared to standard chemotherapeutics like doxorubicin . This suggests that this compound may possess similar anticancer properties.

Case Studies

  • Antiproliferative Activity : A study demonstrated that derivatives of pyridine compounds exhibited significant antiproliferative activity against various cancer cell lines. The specific role of the carbothioamide group in enhancing this activity warrants further exploration.
  • Inhibition Studies : Research into similar compounds has shown potential inhibition of key enzymes involved in cancer progression and metastasis. For example, thiosemicarbazone derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may also influence these pathways .

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
2-Methoxy-3-pyridinecarboxylic acid Methoxy at position 2 and carboxylic acid at position 3Different acidity properties
4-Methylthiazole Thiazole ring with a methyl groupPotential antimicrobial activity
Nicotinamide Pyridine ring with an amide functional groupRole in cellular metabolism

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbothioamide group, which may confer distinct biological activities compared to these similar compounds.

Properties

CAS No.

1193388-91-8

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

2-methoxy-4,6-dimethylpyridine-3-carbothioamide

InChI

InChI=1S/C9H12N2OS/c1-5-4-6(2)11-9(12-3)7(5)8(10)13/h4H,1-3H3,(H2,10,13)

InChI Key

OIYGRDBXNDSMJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=S)N)OC)C

Origin of Product

United States

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